2'-O-methylcytidine 5'-monophosphate
Description
Classification as a Modified Ribonucleotide
2'-O-methylcytidine 5'-monophosphate is classified as a pyrimidine (B1678525) ribonucleoside 5'-monophosphate. nih.govebi.ac.uk Structurally, it is a derivative of cytidine (B196190) monophosphate (CMP), a fundamental building block of RNA. nih.govwikipedia.org The defining feature of this modification is the addition of a methyl group to the 2'-hydroxyl group of the ribose sugar moiety of cytidine. ebi.ac.uk This seemingly minor alteration confers distinct chemical properties that differentiate it from its canonical counterpart, cytidine.
The basic structure of a ribonucleotide consists of a phosphate (B84403) group, a ribose sugar, and a nucleobase. pnas.org In the case of this compound, the nucleobase is cytosine. The presence of the methyl group at the 2' position of the ribose sugar is the key modification that places it in the category of modified ribonucleotides. These modifications are widespread and contribute to the vast functional diversity of RNA molecules. wikipedia.org
Overview of 2'-O-Methylation as a Post-Transcriptional RNA Modification
2'-O-methylation is a common and highly conserved post-transcriptional modification found in a wide array of RNA molecules across all domains of life. ebi.ac.ukmedchemexpress.com This process occurs after the initial synthesis of an RNA strand and involves the enzymatic transfer of a methyl group from a donor molecule, typically S-adenosylmethionine (SAM), to the 2'-hydroxyl group of a nucleotide's ribose sugar. nih.gov This modification is not limited to cytidine and can occur on any of the four standard ribonucleosides: adenosine, guanosine, uridine (B1682114), and cytidine. pnas.org
The biological significance of 2'-O-methylation is multifaceted. One of its primary roles is to enhance the structural stability of RNA. The addition of the methyl group stabilizes the C3'-endo conformation of the ribose, which is characteristic of A-form RNA helices, and can increase the thermal stability of RNA duplexes. nih.gov This modification also provides protection against degradation by certain nucleases, thereby increasing the half-life of the RNA molecule. nih.govnih.gov
Historical Context and Initial Discoveries of 2'-O-Methylated Nucleosides
The discovery of modified nucleosides in RNA dates back to the mid-20th century, revealing a layer of complexity beyond the four canonical bases. Early methods for detecting these modifications often involved the complete or partial hydrolysis of RNA, followed by chromatographic separation and chemical analysis of the resulting nucleosides and nucleotides. mdpi.com
Initial evidence for 2'-O-methylation as an RNA modification emerged from studies on stable RNA species. One of the significant early reports, published in 1972, demonstrated the in vitro 2'-O-methylation of all four ribonucleosides, including cytidine, in isolated rat liver nuclei when incubated with a methyl donor. pnas.org This provided direct evidence for the enzymatic machinery capable of this specific modification within the cell nucleus.
Further research throughout the following decades continued to uncover the presence and significance of 2'-O-methylated nucleosides in various organisms and RNA types. For instance, in 1996, a study on bovine liver tRNA led to the identification and characterization of a novel modified nucleoside, 2'-O-methyl-5-formylcytidine, at the wobble position of the anticodon. nih.gov This discovery highlighted the diversity of modifications that could occur on a single type of nucleoside and underscored their potential role in the fine-tuning of translation. These early discoveries were foundational, paving the way for the more extensive mapping and functional characterization of 2'-O-methylated nucleotides that are possible with modern high-throughput sequencing techniques. nih.gov
Structure
3D Structure
Properties
CAS No. |
18422-43-0 |
|---|---|
Molecular Formula |
C8H18N2 |
Synonyms |
5/'-Cytidylic acid, 2/'-O-Methyl- |
Origin of Product |
United States |
Biological Occurrence and Distribution of 2 O Methylcytidine 5 Monophosphate
Presence in Stable RNA Species
The most abundant and well-characterized occurrences of 2'-O-methylation are within stable, non-coding RNAs such as ribosomal RNA (rRNA), transfer RNA (tRNA), and small nuclear RNA (snRNA). embopress.org
In eukaryotes and archaea, rRNA is heavily modified with 2'-O-methyl groups, and pCm is a component of this modification landscape. nih.gov These modifications are concentrated in functionally critical regions of the ribosome. nih.gov The placement of these methylations is directed by C/D box small nucleolar RNAs (snoRNAs) which form a ribonucleoprotein complex (snoRNP) with the methyltransferase enzyme, Fibrillarin (FBL), in eukaryotes. nih.gov This complex uses the snoRNA as a guide to recognize specific rRNA sequences and catalyze methylation. nih.gov The conservation of these modified sites underscores their importance in maintaining ribosome structure and function. nih.gov For instance, rRNA 2'-O-methylations are known to influence ribosome conformational states and regulate translation. nih.gov
In contrast, bacteria have significantly fewer 2'-O-methylated sites in their rRNA. nih.gov One such conserved modification in bacterial 16S rRNA is Cm1402, which is catalyzed by the specific methyltransferase RsmI. nih.gov Another is Cm2498 in the 23S rRNA, catalyzed by RlmM. nih.gov These modifications are critical for proper ribosome function.
2'-O-methylcytidine is a known modification in tRNA, where it contributes to the structural stability and decoding function of the molecule. nih.govnih.gov A notable location for this modification is the "wobble" position (the first nucleotide) of the anticodon. nih.gov Methylation at this site can modulate the codon-anticodon interaction, fine-tuning the decoding process during protein synthesis. nih.govnih.gov Beyond the anticodon, 2'-O-methylation, in general, enhances the stability of the tRNA molecule by protecting it from hydrolysis. nih.gov The presence of 2'-O-methylated derivatives of other cytidine (B196190) modifications, such as 2′-O-methyl-5-formylcytidine, has also been identified at the wobble position of cytoplasmic tRNAs. nih.gov
2'-O-methylcytidine 5'-monophosphate is also found in spliceosomal small nuclear RNAs (snRNAs), such as U1, U2, U4, and U5, which are essential components of the machinery that removes introns from pre-mRNA. embopress.orgnih.gov The modification of snRNAs is guided by a specific class of small RNAs that reside in the Cajal body, a subnuclear organelle. nih.gov These guide RNAs are known as small Cajal body-specific RNAs (scaRNAs). nih.gov Similar to snoRNAs in the nucleolus, scaRNAs direct the 2'-O-methylation of specific nucleotides within the snRNAs. nih.gov For example, the U85 snoRNA has been shown to guide the 2'-O-methylation of residue C45 in the highly conserved loop 1 of human U5 snRNA. embopress.org These modifications are clustered in functionally important regions and are believed to fine-tune the interactions within the spliceosome. embopress.org
Distribution Across Biological Kingdoms and Organisms
2'-O-methylcytidine modifications are found across all three domains of life: Eukarya, Bacteria, and Archaea. nih.govnih.gov However, the extent and machinery of this modification vary. Eukaryotes and Archaea exhibit extensive rRNA 2'-O-methylation guided by snoRNP complexes. nih.gov In humans and mice, derivatives of 2'-O-methylcytidine have been quantified in total RNA from various tissues. nih.gov The modification is also present in organisms like the nematode C. elegans and the fruit fly D. melanogaster. nih.gov In bacteria, 2'-O-methylation is less widespread, typically involving a few specific, highly conserved sites catalyzed by standalone methyltransferase enzymes. nih.gov
Dynamic Regulation and Context-Dependent Presence in Biological Systems
The deposition of 2'-O-methylcytidine is not a static process but is subject to dynamic regulation. The levels of these modifications can change in response to different cellular states and environmental cues. nih.gov For example, the expression of the methyltransferase FBL can influence the extent of mRNA 2'-O-methylation; elevated FBL expression in some cancer cells is associated with increased methylation and higher expression of mRNAs related to cancer pathways. nih.gov This points to a context-dependent regulatory role for the modification. Furthermore, the interplay between different RNA modifications is an area of active research. For instance, the formation of 2'-O-methyl-5-hydroxymethylcytidine (a derivative of pCm) has been shown to be independent of the TET enzymes that typically oxidize methylated cytidine, suggesting distinct regulatory pathways for different modifications on the same base. nih.gov This dynamic regulation of rRNA and tRNA methylation patterns can impact ribosome biogenesis and the translational response to environmental stress. nih.govnih.gov
Interactive Data Table: Occurrence of this compound (pCm) in RNA
| RNA Type | Location/Context | Function | Guiding Mechanism | Organismal Domain(s) |
| Ribosomal RNA (rRNA) | Functionally important regions (e.g., 16S, 23S) | Ribosome stability, translation fidelity | C/D box snoRNAs (Eukarya, Archaea); Standalone enzymes (Bacteria) | Eukarya, Archaea, Bacteria |
| Transfer RNA (tRNA) | Anticodon loop (wobble position) | Modulates codon-anticodon pairing, enhances stability | Enzyme-specific | Eukarya, Bacteria, Archaea |
| Small Nuclear RNA (snRNA) | Conserved loops (e.g., U5 snRNA) | Fine-tuning spliceosome interactions | scaRNAs (Eukarya) | Eukarya |
| Messenger RNA (mRNA) | Internal sites | Enhances mRNA stability and expression | C/D box snoRNAs (Eukarya) | Eukarya |
Biosynthesis and Enzymology of 2 O Methylcytidine 5 Monophosphate
Enzymatic Pathways of 2'-O-Methylation in RNA
The creation of a 2'-O-methylated nucleotide such as 2'-O-methylcytidine occurs post-transcriptionally within a larger RNA molecule. wikipedia.org This modification is catalyzed by a specific class of enzymes that ensure the precise placement of the methyl group.
The enzymes responsible for catalyzing 2'-O-methylation are known as RNA 2'-O-methyltransferases. numberanalytics.com These enzymes transfer a methyl group from a donor molecule, typically S-adenosyl-methionine (AdoMet), to the 2'-hydroxyl group of a nucleotide ribose within an RNA strand. nih.gov This modification is widespread, occurring in ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA). the-innovation.orgnih.gov
The functional consequences of 2'-O-methylation are diverse. The modification enhances the structural stability of RNA by restricting the conformation of the ribose-phosphate backbone, making it more resistant to hydrolysis and nuclease degradation. wikipedia.orgcd-genomics.com This increased stability is crucial for long-lived RNA molecules like rRNA. wikipedia.org Furthermore, 2'-O-methylation plays a significant role in various biological processes, including the folding and assembly of ribosomes, the regulation of translation, and the modulation of RNA-protein interactions. biorxiv.orgnih.gov In some organisms, including viruses, 2'-O-methylation helps the RNA evade recognition by the host's innate immune system. nih.govcd-genomics.com
Enzymatic 2'-O-methylation can occur through two primary mechanisms:
Guide RNA-dependent methylation: In eukaryotes and archaea, the methylation of most sites in rRNA and snRNA is directed by a complex called the small nucleolar ribonucleoprotein (snoRNP). wikipedia.org Specifically, C/D box snoRNAs act as guides, base-pairing with the target RNA to direct the catalytic methyltransferase, such as fibrillarin (FBL) in humans, to the precise nucleotide to be modified. wikipedia.orgthe-innovation.orgnih.gov
Guide RNA-independent methylation: Some methyltransferases can recognize and modify specific RNA sequences or structures without the need for a guide RNA. wikipedia.org An example is FTSJ1, which acts as a tRNA 2'-O-methyltransferase in humans. the-innovation.org
RNA 2'-O-methyltransferases exhibit a high degree of specificity to ensure that methylation occurs at the correct positions within the vast and complex cellular RNA landscape. numberanalytics.com This precision is achieved through sophisticated recognition mechanisms.
As mentioned, the predominant mechanism for site-specific methylation in rRNA and snRNA involves C/D box snoRNAs. These guide RNAs contain one or two short sequences, known as D and D' boxes, that are complementary to the target RNA sequence. This base-pairing interaction positions the target nucleotide precisely for methylation by the associated methyltransferase enzyme, FBL. nih.gov
In cases of guide RNA-independent methylation, the methyltransferase itself recognizes specific features of the target RNA. These recognition sites can include particular nucleotide sequences or defined secondary and tertiary structural motifs, such as stem-loops or other unique folds. numberanalytics.com The enzyme's structure allows it to bind with high affinity to these specific RNA topologies, positioning its active site correctly to catalyze the methylation reaction.
Intracellular Metabolic Conversion Pathways Involving 2'-O-Methylcytidine 5'-Monophosphate
While 2'-O-methylation occurs on nucleotides within an RNA polymer, the building blocks for RNA synthesis are nucleoside triphosphates. The modified nucleoside, 2'-O-methylcytidine, must be converted into its triphosphate form to be utilized by RNA polymerases. This conversion involves a series of phosphorylation steps catalyzed by cellular kinases.
The initial and rate-limiting step in the pyrimidine (B1678525) salvage pathway is the phosphorylation of a nucleoside to its 5'-monophosphate form. frontiersin.org In the case of 2'-O-methylcytidine, a cytidine (B196190) analog, this reaction is catalyzed by uridine-cytidine kinases (UCKs). frontiersin.orgdoi.org These enzymes transfer a phosphate (B84403) group from a donor like ATP to the 5'-hydroxyl group of the ribose sugar, yielding this compound. doi.orgnih.gov Humans have two primary uridine-cytidine kinases, UCK1 and UCK2, both of which can phosphorylate cytidine and a variety of its analogs. doi.orgnih.gov
Following its synthesis, this compound undergoes two further phosphorylation events to become the metabolically active triphosphate. This sequential phosphorylation is a general pathway for all nucleotides. nih.gov
Conversion to 5'-Diphosphate: The monophosphate form is converted to 2'-O-methylcytidine 5'-diphosphate by a nucleoside monophosphate kinase (NMPK). Specifically for cytidine derivatives, this is typically carried out by cytidylate kinase (CMPK).
Conversion to 5'-Triphosphate: The diphosphate (B83284) form is then phosphorylated to 2'-O-methylcytidine 5'-triphosphate by a nucleoside diphosphate kinase (NDPK), which exhibits broad specificity for its substrates. nih.gov
The resulting 2'-O-methylcytidine 5'-triphosphate can then serve as a substrate for RNA polymerases, allowing for the incorporation of the modified nucleotide directly into a growing RNA chain.
The phosphorylation of cytidine and its analogs is primarily mediated by specific kinases, with UCK2 being of particular importance due to its high efficiency and role in disease.
Uridine-Cytidine Kinase 2 (UCK2): UCK2 is a key enzyme in the pyrimidine salvage pathway that catalyzes the phosphorylation of uridine (B1682114) and cytidine. frontiersin.orgwikipedia.org Its catalytic efficiency is noted to be 15 to 20 times higher than its isoform, UCK1. frontiersin.org While UCK1 is expressed in most tissues, UCK2 expression in healthy tissue is largely restricted to the placenta. doi.orgwikipedia.org However, UCK2 is frequently overexpressed in various cancer cell lines, where it supports the high demand for nucleotides needed for rapid cell proliferation. frontiersin.orgamegroups.org The enzyme is a tetramer and uses ATP as a phosphate donor. wikipedia.org Its substrate specificity is determined by key amino acid residues in its active site, such as His-117 and Tyr-112, which allows it to phosphorylate a wide range of cytidine and uridine analogs. frontiersin.orgwikipedia.org
Deoxycytidine Kinase (dCK): Deoxycytidine kinase is another crucial enzyme in the nucleoside salvage pathway. As its name implies, its primary substrates are deoxyribonucleosides (dC, dA, dG). However, studies with dCK from various species, such as B. subtilis, have shown it is capable of phosphorylating a broad range of nucleoside analogs, including some ribonucleosides. mdpi.com Human dCK is essential for the activation of numerous anticancer and antiviral nucleoside analog drugs. Its role in the direct phosphorylation of ribonucleosides like 2'-O-methylcytidine in human cells is less prominent than that of the UCKs, which show a clear preference for ribonucleoside substrates. frontiersin.org
Table 1: Comparison of Kinases Involved in Cytidine Analog Phosphorylation
| Feature | Uridine-Cytidine Kinase 2 (UCK2) | Deoxycytidine Kinase (dCK) |
|---|---|---|
| Primary Function | Rate-limiting enzyme in pyrimidine ribonucleoside salvage. frontiersin.org | Key enzyme in deoxyribonucleoside salvage. |
| Primary Substrates | Cytidine, Uridine. frontiersin.orgwikipedia.org | Deoxycytidine, Deoxyadenosine, Deoxyguanosine. |
| Analog Substrates | Phosphorylates a wide range of cytidine/uridine analogs (e.g., 5-methylcytidine, 5-fluorocytidine). nih.govwikipedia.org | Phosphorylates a wide range of deoxyribonucleoside analogs; can phosphorylate some ribonucleoside analogs. mdpi.com |
| Tissue Expression | Low in most healthy tissues (except placenta); high in many tumors. doi.orgamegroups.org | Expressed in various tissues, notably lymphoid tissues and bone marrow. |
| Catalytic Efficiency | High (15-20x greater than UCK1). frontiersin.org | Varies depending on the substrate. |
| Cellular Location | Cytosol. wikipedia.org | Primarily cytosol, but can translocate to the nucleus. |
Biological Roles and Functional Impact of 2 O Methylcytidine 5 Monophosphate
Influence on RNA Structural Integrity and Conformation
The ribose sugar in RNA can adopt different puckered conformations, with the C3'-endo and C2'-endo forms being the most common. The C3'-endo conformation is characteristic of A-form RNA helices. The 2'-O-methyl group in 2'-O-methylcytidine favors the C3'-endo conformation of the ribose. nih.govmdpi.com This preference is due to steric repulsion between the 2'-O-methyl group, the 3'-phosphate group, and the 2-carbonyl group of the pyrimidine (B1678525) base when the sugar is in the C2'-endo conformation. nih.gov By pre-organizing the ribose into the C3'-endo pucker, the 2'-O-methylation reduces the entropy loss that occurs upon the formation of a duplex, thereby stabilizing the helical structure. nih.gov This stabilization is energetically favorable, with each 2'-O-methylation contributing approximately 0.2 kcal/mol to the stability of an RNA duplex. nih.govwikipedia.org
| RNA Modification | Favored Ribose Conformation | Effect on RNA Structure | Reference |
|---|---|---|---|
| 2'-O-methylation | C3'-endo | Stabilizes A-form helical regions in tRNA. | mdpi.com |
| 2'-O-methylation (in pyrimidines) | Biases equilibrium towards C3'-endo | Increases abundance and lifetime of alternative paired conformations. | nih.gov |
The stabilization of the C3'-endo conformation by 2'-O-methylation directly translates to increased stability of RNA duplexes. This modification enhances the thermodynamic stability of RNA:RNA base pairs and stabilizes A-form RNA duplexes. nih.gov The increased stability is also observed in DNA:RNA hybrids, where the presence of 2'-O-methylated nucleotides in the RNA strand enhances the thermal stability of the duplex. researchgate.netnih.gov This enhancement is attributed to the pre-organization of the RNA strand into a conformation that is more favorable for duplex formation. The combination of 2'-O-methyl RNA bases with phosphorothioate internucleotide linkages further increases nuclease resistance, a property that is particularly useful in antisense applications. genelink.com
| Duplex Type | Effect of 2'-O-methylation | Mechanism | Reference |
|---|---|---|---|
| RNA:RNA | Increased thermal stability | Stabilization of C3'-endo conformation, favoring A-form helix. | nih.gov |
| DNA:RNA | Increased thermal stability | Enhanced binding affinity of the 2'-O-methylated RNA strand. | nih.gov |
Contributions to RNA Stability and Resistance to Enzymatic Degradation
One of the most significant roles of 2'-O-methylation is the protection of RNA from degradation by cellular enzymes. This modification acts as a chemical shield, enhancing the longevity of RNA molecules within the cell.
The 2'-hydroxyl group in unmodified RNA is a key participant in the mechanism of RNA hydrolysis, making it susceptible to cleavage by nucleases. The addition of a methyl group at this position to form 2'-O-methylcytidine effectively blocks this pathway. cd-genomics.comnih.gov This modification significantly reduces the affinity of nucleases for the RNA backbone, thereby conferring considerable resistance to enzymatic degradation. genelink.comcd-genomics.com RNA molecules containing 2'-O-methylated nucleotides, including 2'-O-methylcytidine, exhibit increased resistance to both endonucleases and exonucleases. cd-genomics.com This protective effect is crucial for the stability of various RNA species, including ribosomal RNA (rRNA) and transfer RNA (tRNA), which have longer cellular half-lives. wikipedia.org
Modulation of RNA-Protein Interactions and Recognition
The structural alterations induced by 2'-O-methylation can influence how RNA molecules interact with proteins. These interactions are fundamental to many cellular processes, and their modulation by 2'-O-methylcytidine can have significant functional consequences. The presence of the methyl group can either enhance or inhibit the binding of specific proteins to RNA, depending on the structural context and the specific protein involved. For instance, the methylation can alter the local conformation of the RNA, creating or obscuring a binding site for an RNA-binding protein. This modulation of RNA-protein interactions is critical for processes such as translation, splicing, and the assembly of ribonucleoprotein complexes. nih.govufl.edu
Impact on RNA-Related Cellular Processes
The collective effects of 2'-O-methylcytidine on RNA structure, stability, and protein interactions translate into significant impacts on a wide range of cellular processes.
In the context of translation , 2'-O-methylation in tRNA, particularly at the first position of the anticodon, can enhance the efficiency of codon recognition. For example, the modification of cytidine (B196190) to 2'-O-methylcytidine at this position increases the efficiency of reading G-ending codons. nih.gov This suggests a role for this modification in fine-tuning the decoding process. In rRNA, 2'-O-methylations are prevalent in functionally important regions like the peptidyl transferase center, where they are thought to be crucial for proper ribosome assembly and function. nih.gov
The stability conferred by 2'-O-methylation is also critical for the biogenesis and function of small nuclear RNAs (snRNAs) , which are involved in pre-mRNA splicing. By protecting these molecules from degradation, the modification ensures their availability for the formation of the spliceosome.
Furthermore, 2'-O-methylation plays a role in the cellular defense mechanism that distinguishes self from non-self RNA. The innate immune system can recognize and respond to foreign RNA, such as that from viral infections. However, cellular RNAs are often modified with 2'-O-methyl groups, which helps them to evade recognition by host immune sensors, thus preventing an autoimmune response. nih.govcd-genomics.com
Ribosome Biogenesis and Function
Ribosomal RNA (rRNA) is heavily decorated with 2'-O-methylations, which are crucial for the proper assembly and function of ribosomes, the cellular machinery for protein synthesis. These modifications are primarily guided by small nucleolar RNAs (snoRNAs) associated with a set of proteins to form small nucleolar ribonucleoproteins (snoRNPs), with the methyltransferase fibrillarin catalyzing the reaction.
The functions of these rRNA modifications are multifaceted:
Structural Stability : 2'-O-methylation enhances the thermodynamic stability of RNA helices, which is critical for maintaining the complex three-dimensional architecture of the ribosome. nih.govwikipedia.org
Ribosome Assembly : While not every single 2'-O-methylation is essential, a significant reduction in these modifications leads to defects in ribosome production. nih.govnih.gov
Translational Fidelity : Hypo-methylated ribosomes exhibit defects in translational fidelity, including issues with start codon selection and an increase in frameshifting. nih.govbiorxiv.org This suggests that 2'-O-methylation helps to ensure the accuracy of protein synthesis.
Messenger RNA Translation Efficiency
While 2'-O-methylation in rRNA is generally supportive of translation, its presence within the coding sequence of messenger RNA (mRNA) has a distinct, inhibitory effect. The modification can act as a regulator of gene expression at the translational level.
Research has shown that 2'-O-methylation within an mRNA codon disrupts key steps in the decoding process on the ribosome. nih.gov The mechanism involves steric hindrance, where the methyl group perturbs the interaction between the mRNA codon-tRNA anticodon helix and the monitoring bases of the 16S rRNA (specifically G530, A1492, and A1493). This interference inhibits the subsequent steps of tRNA accommodation and leads to the rejection of the correct aminoacyl-tRNA, thereby decreasing the efficiency of translation for that specific mRNA molecule. nih.gov This provides a mechanism for "tuning" the level of protein production from a given transcript. nih.gov
RNA Splicing and Processing
The precise removal of introns from pre-messenger RNA (pre-mRNA) is carried out by the spliceosome, a large and dynamic complex composed of small nuclear RNAs (snRNAs) and proteins. The snRNAs (U1, U2, U4, U5, and U6) are rich in post-transcriptional modifications, including 2'-O-methylation. nih.gov
These modifications are not merely decorative; they are functionally critical:
Spliceosome Assembly : Specific 2'-O-methylations on snRNAs, such as U2 snRNA, are required for the proper assembly of the spliceosome. nih.govresearchgate.netmdpi.com
Splicing Efficiency : The modifications are clustered in functionally important regions of the snRNAs that form the catalytic core of the spliceosome and interact with the pre-mRNA. nih.gov For instance, targeting the branch point adenosine in a pre-mRNA for 2'-O-methylation can effectively block the splicing reaction, demonstrating the critical nature of an unmodified 2'-hydroxyl group at this key position. nih.gov
RNA-RNA Interactions : 2'-O-methylation can stabilize essential RNA-RNA interactions within the spliceosome, such as the interaction between U2 and U6 snRNA, facilitating the catalytic steps of splicing. researchgate.net
Role in Gene Expression Regulation
Through its impact on translation and splicing, 2'-O-methylcytidine 5'-monophosphate, as part of the broader epitranscriptomic landscape, plays a significant role in the regulation of gene expression. The snoRNA-guided placement of 2'-O-methyl groups on mRNA can directly influence the expression of specific genes. nih.gov For example, the modification of peroxidasin (Pxdn) mRNA has been shown to increase the mRNA's expression level while simultaneously inhibiting its translation. nih.gov This dual effect allows for precise control over the final protein output, demonstrating that 2'-O-methylation is a sophisticated mechanism for regulating physiologic gene expression. nih.gov The dysregulation of these modification patterns has been implicated in various human diseases, highlighting their importance in maintaining cellular homeostasis. nih.gov
Involvement in Host-Pathogen Interactions and Viral RNA Modifications
Many viruses, particularly RNA viruses, have evolved to co-opt the host cell's 2'-O-methylation machinery to modify their own RNA. This modification serves as a form of molecular camouflage, allowing the virus to evade the host's innate immune system. The host immune system uses pattern recognition receptors to detect foreign RNA, and the absence of 2'-O-methylation is often interpreted as a non-self signal. By methylating their RNA, viruses mimic host RNA and avoid triggering an antiviral response, such as the production of interferons. This is a critical strategy for viruses like Coronaviruses and HIV-1 to establish a successful infection.
Mechanisms of Inhibition of Viral RNA Synthesis (in vitro cellular models)
Conversely, nucleoside analogs that are 2'-O-methylated, such as 2'-O-methylcytidine, can act as potent antiviral agents. These compounds function by targeting the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for replicating the viral genome that is absent in host cells.
Once inside the cell, these nucleoside analogs are converted into their active triphosphate form. They then act as competitive inhibitors of the natural nucleoside triphosphates. When the viral RdRp incorporates the 2'-O-methylated analog into the growing RNA chain, it often acts as a chain terminator because the modified sugar prevents the addition of the next nucleotide. This halts viral replication.
Table 1: Inhibition of Viral RNA Polymerases by 2'-O-Methylated Nucleoside Analogs
| Virus | Compound | Target Enzyme | Mechanism of Action | Finding |
| Hepatitis C Virus (HCV) | 2'-O-methylcytidine | NS5B RdRp | Competitive inhibition with CTP; incorporation leads to impaired chain elongation. | The triphosphate form inhibits purified NS5B with an IC50 value of 3.8 µM. |
| Norovirus (NoV) | 2'-C-methyl-cytidine (2CM-C) | NoV RdRp | Competitive inhibition with CTP; acts as a classic chain terminator. | The triphosphate form (2CM-CTP) inhibits human and mouse NoV polymerase activity with IC50s in the low micromolar range. |
Counteraction of Antiviral Cellular Defenses (e.g., ISG20 nuclease)
Beyond evading initial detection, the 2'-O-methylation of viral RNA provides a direct defense against specific antiviral host proteins. One such protein is the interferon-stimulated gene 20 (ISG20), a 3'-5' exonuclease that degrades viral RNA to restrict infection.
Studies on HIV-1 have shown that the viral genome is 2'-O-methylated by the host cell methyltransferase FTSJ3. This modification makes the viral RNA resistant to degradation by ISG20. Structural and biochemical analyses revealed that the 2'-O-methyl group creates a steric clash with key residues (R53 and D90) in the catalytic pocket of ISG20. This steric hindrance physically blocks the nuclease activity, pausing the degradation process and protecting the integrity of the viral genome. Consequently, hypomethylated HIV-1 genomes are more susceptible to ISG20-mediated degradation and show impaired reverse transcription in T cells.
Molecular Mechanisms of Immunomodulation (cellular level, if described)
The 2'-O-methylation of nucleotides, including cytidine, plays a significant role in modulating the innate immune system by helping it discriminate between self and non-self nucleic acids. This modification is a key mechanism for microbial immune evasion. The innate immune system utilizes Toll-like receptors (TLRs), such as TLR7 and TLR8, to recognize single-stranded RNA from pathogens. thno.orgnih.gov However, bacterial RNA containing 2'-O-methylated nucleosides can suppress the activation of these receptors in human innate immune cells. nih.gov
Specifically, 2'-O-methylation at certain positions within bacterial transfer RNA (tRNA), such as Gm18 (a 2'-O-methylated guanosine), has been identified as a crucial factor in preventing TLR7 activation. nih.govnih.gov This modification acts as a universal suppressor of innate immune activation in human cells, but not in the murine system. nih.gov The mechanism involves the 2'-O-methylated RNA competing with stimulatory RNA for receptor binding, which in turn impairs upstream signaling events like the activation of MAP kinase and NF-κB. nih.gov
Table 1: Immunomodulatory Effects of 2'-O-Methylation
| Receptor/Pathway | Effect of 2'-O-Methylation | Cellular Outcome |
|---|---|---|
| Toll-like Receptor 7 (TLR7) | Inhibition/Antagonism nih.govnih.gov | Reduced IFN-α production in plasmacytoid dendritic cells nih.govnih.gov |
| Toll-like Receptor 8 (TLR8) | Inhibition/Antagonism nih.gov | Reduced activation of human monocytes nih.gov |
| MAP Kinase & NF-κB Pathways | Impaired Activation nih.gov | Downregulation of inflammatory signaling cascades |
Association with tRNA Cleavage and Regulatory Small RNAs (tRFs)
Transfer RNAs (tRNAs) are not only central to protein synthesis but are also a source of small non-coding RNAs known as tRNA-derived fragments (tRFs) or tRNA halves (tiRNAs). thno.orgfrontiersin.org These molecules are not random degradation byproducts but are generated through specific cleavage of pre-tRNAs or mature tRNAs by enzymes like Angiogenin. frontiersin.org The presence of post-transcriptional modifications, such as 2'-O-methylcytidine, is crucial in this context as they influence the structure, stability, and processing of tRNA.
The 2'-O-methylation of the ribose sugar alters the flexibility of the nucleoside and can protect RNA from nuclease degradation. researchgate.net This modification helps stabilize the tRNA's architecture. researchgate.net The stability conferred by modifications can influence whether and where a tRNA molecule is cleaved under cellular stress conditions. For example, the absence of another modification, 5-methylcytidine (m5C), has been shown to trigger increased stress-induced cleavage of tRNAs, suggesting that the modification status of a tRNA is a key regulator of tRF production. nih.gov
tRFs and tiRNAs are increasingly recognized as significant players in gene expression and immune responses. nih.govresearchgate.net These small RNAs can influence immune cell function and pathways involved in various diseases. nih.gov For instance, tRNA halves have been observed in immune cells and are selectively enriched in vesicles derived from these cells. frontiersin.org They are considered potential systemic immune signaling molecules. frontiersin.org Different blood cell types exhibit distinct tRF profiles, which can change dramatically during an inflammatory response, such as a cytokine storm, indicating their significant role in the functioning of blood cells. mdpi.com The generation of these regulatory RNAs is thus intricately linked to the modification landscape of the parent tRNA molecule, where this compound contributes to the structural integrity that governs the cleavage process.
Table 2: Classification of tRNA-Derived Small RNAs
| Type | Size | Origin | Generating Enzyme (Example) |
|---|---|---|---|
| tRNA Halves (tiRNAs) | 30-50 nt thno.org | Cleavage at the anticodon loop of mature tRNAs thno.org | Angiogenin frontiersin.org |
| tRNA-Derived Fragments (tRFs) | 13-30 nt thno.org | Cleavage from mature or pre-tRNAs frontiersin.org | Dicer / RNase Z frontiersin.org |
Advanced Methodologies for the Analysis and Detection of 2 O Methylcytidine 5 Monophosphate
Chromatographic Separation Techniques
Chromatography is a foundational technique for the analysis of modified nucleotides, enabling their separation from a complex mixture of other cellular components. By exploiting the distinct physicochemical properties of CmP, these methods allow for its isolation, identification, and quantification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the sensitive and quantitative analysis of modified ribonucleosides, including 2'-O-methylcytidine. This technique is most powerful when coupled with mass spectrometry (LC-MS). For the analysis of nucleosides obtained from RNA hydrolysates, reverse-phase (RP) HPLC is the most common approach.
Methodologies often employ a C18 stationary phase, which separates molecules based on hydrophobicity. A gradient elution is typically used, with a mobile phase consisting of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or dilute formic acid) and an organic modifier (such as acetonitrile (B52724) or methanol). nih.govqut.edu.au The separation allows 2'-O-methylcytidine to be resolved from its canonical counterpart, cytidine (B196190), and other modified nucleosides. For highly accurate quantification, stable isotope-dilution methods are used, where a known amount of an isotopically labeled standard (e.g., ¹³C- or ¹⁵N-labeled 2'-O-methylcytidine) is added to the sample. nih.gov This internal standard corrects for variations in sample preparation and instrument response, enabling precise measurement of the absolute quantity of the modification in cellular or tissue RNA. nih.gov Nano-flow LC systems further enhance sensitivity, allowing for the detection of low-abundance modifications from minimal sample amounts. nih.gov
Thin-Layer Chromatography (TLC) is a classic and cost-effective method for the separation and detection of modified nucleotides. While largely superseded by HPLC-MS for quantitative studies, it remains valuable for qualitative analysis, especially when using radiolabeling. The procedure involves digesting RNA with nucleases to yield individual mononucleotides, which are then radiolabeled (e.g., with ³²P). nih.gov
The mixture of labeled nucleotides is spotted onto a TLC plate, typically coated with cellulose (B213188) or a mix of cellulose and silica (B1680970) gel. researchgate.netnih.gov The separation is performed in two dimensions using two different solvent systems. This two-dimensional approach provides excellent resolving power, capable of separating a large number of different modified nucleotides. A study successfully demonstrated the separation of seventeen different methylated nucleosides, including 2'-O-methylcytidine, from the canonical nucleosides using a mixed adsorbent plate and two distinct solvent systems for development. nih.gov After separation, the positions of the radiolabeled nucleotides, including 2'-O-methylcytidine 5'-monophosphate, are visualized by autoradiography. nih.gov
Mass Spectrometry-Based Approaches for Characterization and Mapping
Mass spectrometry (MS) is an indispensable tool for the analysis of RNA modifications due to its high sensitivity, specificity, and ability to provide structural information. It is used both to confirm the identity of this compound and to determine its precise location within an RNA sequence.
The most robust approaches couple liquid chromatography with tandem mass spectrometry (LC-MS/MS). nih.gov For characterization, RNA is completely hydrolyzed into its constituent nucleosides, which are then separated by LC and introduced into the mass spectrometer. The instrument measures the mass-to-charge (m/z) ratio of the parent ion, which for 2'-O-methylcytidine is distinct from cytidine, confirming its presence. nih.gov For mapping the modification's location, the RNA is subjected to partial digestion with a specific RNase (e.g., RNase T1) to create a ladder of overlapping oligonucleotide fragments. youtube.com These fragments are separated by LC and analyzed by MS/MS. In the mass spectrometer, each fragment is isolated and further fragmented, breaking the phosphodiester backbone. By analyzing the masses of the resulting product ions, the exact sequence of the oligonucleotide can be reconstructed, and the mass shift corresponding to the 2'-O-methyl group can be assigned to a specific cytidine residue within that sequence. youtube.comnih.gov
Enzymatic Assays for Activity and Detection
The detection of 2'-O-methylation can also be accomplished through enzymatic assays that exploit the fact that the methyl group at the 2'-hydroxyl position can interfere with the activity of various enzymes. nih.gov These methods are often used to validate the findings of high-throughput screening techniques and to quantify the proportion (stoichiometry) of modification at a specific site.
One widely used principle is the inhibition of nuclease activity. For instance, RNase H is an endonuclease that specifically cleaves the RNA strand of an RNA/DNA hybrid, but its activity is blocked by a 2'-O-methyl modification on the RNA strand. biorxiv.org A method called Nm-VAQ (Nm Validation and Absolute Quantification) leverages this property. A specific DNA/RNA chimeric probe is designed to hybridize to the target RNA, directing RNase H to cleave at a precise location. If the site is 2'-O-methylated, cleavage is inhibited. The amount of intact versus cleaved RNA can then be measured using quantitative reverse transcription PCR (qRT-PCR), allowing for absolute quantification of the modification ratio. biorxiv.org
Another common method relies on the observation that reverse transcriptase (RT) enzymes can pause or stop at a 2'-O-methylated nucleotide when the concentration of deoxynucleotide triphosphates (dNTPs) in the reaction is low. nih.gov By analyzing the length of the resulting cDNA products via gel electrophoresis or quantitative PCR, the position of the modification can be mapped. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy in Modified Nucleotide Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the unambiguous structural elucidation of molecules, including modified nucleotides like this compound. While not a high-throughput detection method, it is unparalleled for providing definitive, atomic-level structural confirmation of a purified sample.
Different NMR experiments provide complementary information. ¹H NMR can identify the protons in the molecule, including those on the cytidine base, the ribose sugar, and the characteristic signal from the methyl group. The chemical shift and coupling patterns of the ribose protons can confirm that the methylation has occurred at the 2' position. ¹³C NMR provides information on the carbon skeleton, further confirming the structure. ³¹P NMR is particularly useful for probing the environment of the phosphate (B84403) group. Together, these NMR techniques can fully characterize the covalent structure of this compound and provide insights into its preferred three-dimensional conformation in solution.
Bioinformatic and Computational Approaches for Prediction and Analysis of RNA Modifications
Given the vast amount of RNA sequence data being generated, experimental identification of every modified site is impractical. Therefore, bioinformatic and computational methods are essential for predicting the locations of 2'-O-methylation sites in silico. nih.gov These tools use machine learning and deep learning algorithms to identify sequence motifs and physicochemical properties associated with known methylation sites.
These predictive models are trained on datasets of experimentally verified 2'-O-methylation sites. They extract various features from the RNA sequence surrounding a potential site, such as nucleotide composition, dinucleotide frequency, and predicted secondary structure. oup.com By learning the patterns that distinguish methylated from non-methylated sites, these tools can scan entire transcriptomes to generate a list of high-confidence candidate sites for subsequent experimental validation. Recent predictors like Meta-2OM and DeepNm leverage complex algorithms, including random forests and convolutional neural networks, to improve predictive accuracy. nih.govingentaconnect.com Some advanced methods even integrate data from nanopore sequencing, which can directly detect electrical signal disruptions caused by RNA modifications, to further enhance prediction. ingentaconnect.combiorxiv.org
Applications of 2 O Methylcytidine 5 Monophosphate in Chemical Biology and Research
Utility as a Molecular Probe and Substrate for Biochemical Investigations
The 2'-O-methyl modification on cytidine (B196190) and other ribonucleosides serves as a subtle yet powerful tool for probing the structure and function of RNA. This modification stabilizes the C3'-endo sugar pucker conformation, which is characteristic of A-form RNA helices. This conformational bias allows researchers to use 2'-O-methylated nucleotides as probes to study RNA dynamics and conformational states. By selectively incorporating 2'-O-methylcytidine into an RNA sequence, scientists can investigate the structural and functional consequences of fixing local ribose pucker, thereby gaining insight into RNA folding and recognition.
As a substrate or substrate analog, 2'-O-methylcytidine and its phosphorylated forms are instrumental in dissecting enzymatic mechanisms. For instance, the nucleoside form, 2'-O-methylcytidine, acts as a competitive inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B). medchemexpress.comcaymanchem.com This inhibitory action demonstrates its utility in studying the active site and substrate specificity of viral polymerases. medchemexpress.comcaymanchem.com The triphosphate form can be a substrate for certain engineered DNA polymerases, allowing for the enzymatic synthesis of 2'-O-methylated RNA, while it can block synthesis by other natural polymerases. nih.gov Furthermore, the 5'-monophosphate itself can be a substrate for nucleotidases, allowing for studies of nucleotide metabolism and the enzymes involved in these pathways.
Incorporation into Synthetic Nucleic Acid Constructs for Functional Analysis
The chemical synthesis of oligonucleotides containing 2'-O-methylated residues, including 2'-O-methylcytidine, is a cornerstone of modern nucleic acid research. glenresearch.com This modification confers several advantageous properties, most notably enhanced resistance to nuclease degradation. amerigoscientific.comglenresearch.com This increased stability makes oligonucleotides containing 2'-O-Me-C ideal for a variety of in vitro and in vivo applications where the lifetime of the nucleic acid is a critical factor. creative-biolabs.com
The incorporation of 2'-O-methylcytidine into synthetic oligonucleotides is a key strategy for investigating the relationship between nucleic acid structure and function. The 2'-O-methyl group enhances the thermal stability of duplexes formed with complementary RNA strands. nih.govgenelink.com This increased affinity is attributed to the pre-organization of the sugar into an A-form helical conformation, which is favorable for RNA:RNA and DNA:RNA duplexes. amerigoscientific.com Researchers utilize this property to design high-affinity probes for detecting and binding to specific RNA sequences. The structural impact of this modification allows for detailed studies on RNA-protein interactions, pre-mRNA splicing, and the construction of stable ribozymes. glenresearch.comcarlomagno-group.org
| Modification Property | Effect of 2'-O-Methylation | Reference |
| Nuclease Resistance | Increased resistance to degradation by various nucleases. | amerigoscientific.comglenresearch.comcreative-biolabs.com |
| Duplex Stability (Tm) | Increases the melting temperature of duplexes with RNA targets. | nih.govgenelink.comgenelink.com |
| Sugar Pucker | Stabilizes the C3'-endo conformation, favoring an A-type helix. | amerigoscientific.com |
| RNase H Activation | Duplexes with RNA do not typically support RNase H activity. | glenresearch.comnih.gov |
This table summarizes the key properties conferred by 2'-O-methyl modifications in synthetic oligonucleotides.
In the field of antisense technology, 2'-O-methylated oligonucleotides, including those with 2'-O-methylcytidine, are widely used. nih.gov Antisense oligonucleotides (ASOs) are short, synthetic nucleic acid sequences designed to bind to a specific mRNA and modulate its function. The enhanced stability and binding affinity of 2'-O-methylated ASOs make them potent tools for inhibiting gene expression. creative-biolabs.comgenelink.com They can function through RNase H-independent mechanisms by sterically blocking translation or by modulating pre-mRNA splicing. glenresearch.comnih.gov For instance, fully modified 2'-O-methyl ASOs have been shown to effectively inhibit translation in vertebrate embryos, providing an alternative to other antisense chemistries like morpholinos. nih.gov In some designs, 2'-O-methylated wings are combined with a central "gap" of unmodified DNA to support RNase H-mediated cleavage of the target RNA. nih.gov While 2'-O-methylated oligonucleotides are primarily used in duplex-based antisense strategies, the principles of enhanced binding affinity and nuclease resistance are also valuable in the context of triplex-forming oligonucleotides, although this is a less common application. oup.com
Applications in In Vitro Transcription and Replication Systems
The use of 2'-O-methylcytidine 5'-triphosphate (2'-O-Me-CTP) in in vitro transcription and replication systems provides a means to produce modified RNAs and to study the mechanisms of polymerases. While most natural DNA and RNA polymerases are blocked by 2'-O-methylated templates or cannot efficiently incorporate the corresponding triphosphates, researchers have engineered polymerases that can synthesize 2'-O-methylated RNA. nih.govnih.gov This breakthrough allows for the enzymatic production of long, modified RNA molecules for structural and functional studies, including the generation of 2'-O-methylated RNA enzymes ("2'OMezymes"). nih.gov
In studies of replication, oligonucleotides containing 2'-O-methylated bases can serve as roadblocks to DNA synthesis by certain polymerases, making them useful tools for studying DNA repair and lesion bypass mechanisms. nih.gov The nucleoside form, 2'-O-methylcytidine, has been shown to inhibit HCV replication in vitro by competing with natural nucleoside triphosphates for the viral RNA polymerase. medchemexpress.com
Tools for Investigating RNA-Mediated Gene Regulation and Epigenetic Mechanisms in Research
2'-O-methylation is a widespread natural post-transcriptional modification in various classes of RNA, including rRNA, tRNA, snRNA, and mRNA. nih.govmdpi.comnih.gov This has led to the emergence of the field of "RNA epigenetics" or "epitranscriptomics," which studies the role of such modifications in regulating gene expression. nih.govacs.org The availability of synthetic 2'-O-methylcytidine and its phosphoramidite (B1245037) derivatives allows for the creation of specific RNA probes and substrates to study the enzymes that add ("writers") and remove ("erasers") these methyl marks, as well as the proteins that bind to them ("readers").
The discovery of further oxidized derivatives, such as 2'-O-methyl-5-hydroxymethylcytidine (hm5Cm), in cellular RNA has expanded the complexity of the epitranscriptomic landscape. acs.orgacs.org Studies using these modified nucleosides have revealed that their formation can be independent of certain known DNA-modifying enzymes (like TET enzymes), suggesting novel enzymatic pathways for RNA modification. acs.org By incorporating these modified bases into RNA sequences, researchers can investigate their impact on RNA stability, translation efficiency, and interaction with regulatory proteins, thereby unraveling new layers of gene regulation. mdpi.com
Development of Reagents for RNA Synthesis and Modification Studies
The foundation for many of the applications described above lies in the ability to chemically synthesize oligonucleotides containing 2'-O-methylcytidine. This is achieved through the use of 2'-O-methylcytidine phosphoramidites, which are specialized reagents for automated solid-phase oligonucleotide synthesis. glenresearch.comcam.ac.uk The synthesis of these phosphoramidite monomers, particularly for purines, can be challenging, but established protocols are available. glenresearch.com These reagents, often with additional protecting groups on the exocyclic amine of the cytidine base (e.g., acetyl), are commercially available and are a staple in laboratories performing RNA research. glenresearch.com
The development of these reagents has been crucial for advancing our understanding of RNA. It has enabled the synthesis of RNA molecules with precisely placed modifications, allowing for detailed structure-function analyses, the creation of nuclease-resistant aptamers, and the development of antisense therapeutics. amerigoscientific.comglenresearch.comnih.gov Furthermore, the synthesis of phosphoramidites of other modified cytidines, such as 2'-O-methyl-5-hydroxymethylcytidine and 5-formylcytidine, is providing new tools to explore the biological roles of these recently discovered RNA modifications. cam.ac.uk
Future Directions and Emerging Research Avenues for 2 O Methylcytidine 5 Monophosphate
Elucidation of Unexplored Biological Roles and Regulatory Pathways
While 2'-O-methylation is known to be widespread, its full spectrum of biological functions and the pathways that regulate its placement are still under active investigation. Future research is poised to delve deeper into several key areas:
Innate Immunity and Viral Defense: Recent findings have implicated RNA 2'-O-methylation in modulating the innate immune response. The methyltransferase Fibrillarin (FBL) can mediate Nm modifications that allow viral RNA to evade host immune recognition by pattern recognition receptors like MDA5. frontiersin.orgnih.gov Down-regulation of FBL leads to reduced viral entry and an increased interferon response. frontiersin.org Future studies will likely focus on identifying the specific Cm sites in host and viral transcripts that are critical for this immune evasion. Understanding this dynamic could reveal how cells use Cm to maintain immune homeostasis and how viruses co-opt this system.
Dynamic Regulation and Reversibility: RNA modifications have long been considered static marks, but recent discoveries, such as the reversibility of N6-methyladenosine (m6A), challenge this view. broadinstitute.org While 2'-O-methylation is generally considered a stable modification, there is emerging evidence that it could be dynamically regulated in response to cellular signals or environmental stress. numberanalytics.com A primary future goal is to identify potential "eraser" enzymes that can remove 2'-O-methyl groups, which would establish a dynamic regulatory cycle analogous to DNA and histone modifications. broadinstitute.org
Cellular Stress Response: The role of tRNA modifications in the stress response is an area of growing interest. mit.edu Dysregulation of tRNA 2'-O-methylation, catalyzed by enzymes like FTSJ1, has been linked to cellular responses to stress. the-innovation.org Future research will aim to uncover how specific Cm modifications in the anticodon loop or other regions of tRNAs influence the selective translation of codon-biased mRNAs for critical stress-response proteins. mit.edu
The primary enzyme responsible for guide-RNA-directed 2'-O-methylation of ribosomal RNA is Fibrillarin, a key component of the C/D box snoRNP complex. the-innovation.orgnih.gov Its dysregulation is linked to various diseases, highlighting the importance of understanding its regulatory pathways. the-innovation.org
Development of Novel High-Throughput Analytical and Mapping Techniques
A significant barrier to understanding the function of Cm has been the difficulty in precisely mapping its location and stoichiometry across the transcriptome. While progress has been made, the development of more robust, high-resolution, and quantitative techniques is a major priority.
Current methods often rely on the chemical properties conferred by the 2'-O-methyl group, such as resistance to alkaline hydrolysis or specific enzymatic cleavage. labome.comnih.gov These principles form the basis of several high-throughput sequencing techniques.
Future advancements are expected in the following areas:
Nanopore Direct RNA Sequencing: This technology offers the potential to detect RNA modifications directly as the native RNA strand passes through a nanopore, eliminating the need for reverse transcription or amplification. nanoporetech.com Recently developed machine learning tools, such as NanoNm, are beginning to enable the de novo identification of Nm sites at single-base resolution from direct RNA sequencing data. nanoporetech.com Further refinement of these algorithms will be crucial for the accurate, quantitative, and context-aware detection of Cm.
Enhanced Mass Spectrometry (LC-MS/MS): Liquid chromatography coupled with tandem mass spectrometry is a powerful tool for the absolute quantification of modified nucleosides. mit.edunih.gov However, it can struggle to differentiate between structural isomers (e.g., 2'-O-methylcytidine vs. 5-methylcytidine) which have the same mass. nih.govnih.gov Future efforts will focus on improving chromatographic separation techniques and developing more sophisticated MS fragmentation methods to unambiguously identify and quantify all modified nucleosides, including Cm, from complex biological samples. nih.govperlan.com.pl
Improved Sequencing-Based Methods: Techniques like RiboMeth-seq have been successfully used to profile 2'-O-methylation in abundant RNAs like rRNA and tRNA. nih.govnih.govspringernature.com However, their application to less abundant mRNAs remains challenging. nih.gov Ongoing optimization of the bioinformatic pipelines for these methods aims to improve the precision of detection and quantification, allowing for a more accurate analysis of Cm in all RNA species. frontiersin.org
| Technique | Principle of Detection | Primary Application/Advantage | Future Direction |
|---|---|---|---|
| RiboMeth-seq | Resistance to alkaline hydrolysis at the 2'-O-methylated site leads to a gap in sequencing reads. nih.gov | High-throughput mapping and quantification, primarily in abundant RNAs (rRNA, tRNA). nih.govfrontiersin.org | Improving bioinformatics for better accuracy and application to low-abundance RNAs. frontiersin.org |
| LC-MS/MS | Separates and identifies nucleosides based on retention time and mass-to-charge ratio. nih.gov | Absolute quantification of modifications without amplification bias. mit.edu | Enhancing chromatographic resolution to better distinguish isomers. nih.gov |
| Nanopore Sequencing | Directly detects modifications on native RNA strands via disruptions in the ionic current signal. nanoporetech.com | Single-molecule, amplification-free detection of modifications in their native context. nanoporetech.com | Refining machine learning models for higher accuracy and de novo discovery of Cm sites. nanoporetech.com |
Advancements in Enzymatic and Chemical Synthesis for Research Applications
To functionally characterize Cm, researchers require methods to produce RNA molecules containing this modification at specific sites. Future research will focus on overcoming the current limitations of both enzymatic and chemical synthesis.
Enzymatic Incorporation: In vitro transcription (IVT) using bacteriophage RNA polymerases (like T7) is a common method for synthesizing RNA. thermofisher.com While these polymerases can incorporate some modified nucleotide triphosphates, achieving complete or site-specific substitution with 2'-O-methylated precursors can be inefficient. promegaconnections.comoup.comumich.edu Future work will involve engineering RNA polymerases with higher fidelity and processivity for 2'-O-methylated NTPs, enabling the routine synthesis of fully modified or selectively modified long RNA transcripts. oup.com
Site-Specific Chemical Synthesis: Current chemical synthesis of RNA is generally limited to short oligonucleotides. Creating long transcripts with a single, site-specific internal modification—a "point modification"—is a significant challenge. oup.com Techniques like splint ligation, which join a short, chemically synthesized, modified RNA to a longer, enzymatically transcribed RNA, are promising but often restricted to modifying the ends of the transcript. oup.com The development of novel ligation chemistries and purification techniques will be essential to enable the placement of Cm at any desired internal position within a long RNA molecule, which is critical for precise functional studies.
Integration in RNA Engineering and Synthetic Biology Constructs
The unique chemical properties of 2'-O-methylated nucleotides make them highly valuable for RNA engineering, particularly in the context of RNA therapeutics and synthetic biology. northwestern.edupromegaconnections.com The incorporation of Cm and other modified nucleotides is a cornerstone of modern mRNA vaccine technology.
Future applications will likely expand in these areas:
Enhanced mRNA Therapeutics: Incorporating modified nucleosides like 2'-O-methylcytidine into synthetic mRNA can significantly improve its therapeutic properties by increasing stability against nuclease degradation and reducing its immunogenicity, which leads to higher protein expression. the-innovation.orgpromegaconnections.comnih.gov Future research will focus on systematically mapping the optimal positions for Cm incorporation to fine-tune the half-life, translational efficiency, and immune-evasive properties of therapeutic mRNAs for different clinical applications.
Novel Synthetic Circuits: In synthetic biology, researchers design and build novel biological pathways and circuits. RNA-based circuits are becoming increasingly sophisticated. The stability and predictable folding conferred by 2'-O-methylation can be exploited to create more robust and reliable RNA components, such as aptamers and riboswitches, for use in these synthetic systems. numberanalytics.com
| Application Area | Role of 2'-O-Methylcytidine | Future Goal |
|---|---|---|
| mRNA Vaccines/Therapeutics | Reduces innate immune activation and increases transcript stability, leading to enhanced protein production. promegaconnections.comnih.gov | Systematic optimization of modification patterns for cell-type-specific effects and improved therapeutic outcomes. the-innovation.org |
| RNA Aptamers & Ribozymes | Increases nuclease resistance, extending the functional lifetime of the molecule. umich.edu | Developing highly stable RNA catalysts and sensors for in vivo applications. |
| Synthetic Genetic Circuits | Provides stability and structural integrity to engineered RNA components (e.g., riboswitches). numberanalytics.com | Construction of more complex and reliable RNA-based regulatory networks for advanced cellular programming. |
Investigation of Cross-talk with Other RNA Modifications and Regulatory Networks
2'-O-methylcytidine does not function in isolation. It is part of a complex "epitranscriptomic code" where different modifications can influence one another's placement and function. nih.govnih.gov This interplay, or "cross-talk," represents a new frontier in understanding gene regulation. youtube.com
Future investigations will be directed at:
Mapping Co-occurring Modifications: A key goal is to determine if Cm deposition is influenced by the presence of other nearby modifications, such as m6A, 5-methylcytosine (B146107) (m5C), or pseudouridine (B1679824) (Ψ). nih.govwenglab.cn This requires the development of analytical methods that can simultaneously map multiple different modifications on a single RNA molecule.
Interplay with DNA/Histone Modifications: The regulation of gene expression is a cohesive process, and evidence is mounting for cross-talk between RNA modifications and chromatin state. nih.govwenglab.cn For instance, histone modifications like H3K36me3 have been shown to guide the deposition of m6A on nascent mRNA transcripts. wenglab.cn Future research will explore whether similar mechanisms link the chromatin landscape to the enzymatic machinery that installs 2'-O-methylation, providing a direct link between transcriptional and post-transcriptional control.
RNA-Binding Protein Networks: RNA modifications can create or block binding sites for specific RNA-binding proteins (RBPs). nih.gov Understanding how the presence of Cm affects the binding of "reader" proteins is crucial for deciphering its functional consequences. This will involve integrating epitranscriptomic maps with data from techniques like CLIP-seq to build comprehensive regulatory network models that connect specific modifications to their downstream effects on RNA processing, translation, and decay. mit.edu
Q & A
Basic Research Questions
Q. What are the recommended storage and handling protocols for 2'-O-methylcytidine 5'-monophosphate to maintain stability in experimental settings?
- Answer: Store the compound at -20°C in a tightly sealed, desiccated container to prevent hydrolysis or oxidation. Avoid exposure to heat, moisture, and oxidizing agents. For short-term use (e.g., daily experiments), aliquot the compound and store at 4°C. Use powder-free nitrile gloves and eye protection when handling to minimize contamination and skin contact, as recommended for cytidine derivatives .
Q. Which analytical techniques are optimal for quantifying this compound in biological samples?
- Answer: High-performance liquid chromatography (HPLC) coupled with UV detection (λmax ≈ 276 nm) is standard for quantification. For structural confirmation, use tandem mass spectrometry (LC-MS/MS) with reference to spectral libraries. Nuclear magnetic resonance (NMR) can resolve positional modifications (e.g., 2'-O-methylation). Ensure samples are stabilized with phosphatase inhibitors to prevent degradation during analysis .
Q. How does the 2'-O-methyl modification influence the compound’s resistance to enzymatic degradation compared to unmodified cytidine monophosphate?
- Answer: The 2'-O-methyl group reduces susceptibility to ribonucleases and phosphatases, enhancing metabolic stability. However, intracellular deamination (e.g., conversion to uridine analogs) and demethylation may still occur, as observed in hepatocyte studies using radiolabeled analogs. Include deaminase inhibitors (e.g., tetrahydrouridine) in cell culture media to mitigate this .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported phosphorylation efficiency of this compound across different cell lines?
- Answer: Variability may arise from differences in kinase expression (e.g., uridine/cytidine monophosphate kinase) or competing metabolic pathways. Perform parallel experiments with:
- Cell-specific enzyme profiling (e.g., qPCR or Western blot for kinases).
- Isotopic tracing (e.g., ³²P-labeled ATP) to track phosphorylation kinetics.
- Knockdown/knockout models (e.g., CRISPR-Cas9 targeting HDDC2, a dephosphorylation enzyme) to isolate phosphorylation pathways .
Q. What experimental designs are suitable for tracking the metabolic fate of this compound in hepatocyte studies?
- Answer: Use radiolabeled analogs (e.g., ¹⁴C or ³H at the 2'-O-methyl group) combined with:
- Liquid scintillation counting to quantify intact compound vs. metabolites.
- High-resolution mass spectrometry (HRMS) to identify unexpected byproducts (e.g., demethylated or deaminated species).
- Time-course assays to correlate metabolite accumulation with enzymatic activity (e.g., demethylases in liver microsomes) .
Q. Why does this compound exhibit inconsistent antiviral potency despite its structural stability?
- Answer: While the 2'-O-methyl group enhances RNA incorporation stability, its antiviral efficacy may be limited by:
- Base-pairing disruption in viral RNA, reducing replication fidelity.
- Competitive inhibition by endogenous nucleotides (e.g., CTP/UTP pools).
- Cell-type-specific transport efficiency (e.g., nucleoside transporters SLC28/29). Validate using viral polymerase assays and competitive uptake inhibitors (e.g., nitrobenzylthioinosine) .
Notes for Experimental Design
- Contradiction Management: If conflicting data arise (e.g., phosphorylation efficiency), cross-validate using orthogonal methods (e.g., enzymatic assays vs. isotopic tracing).
- Safety Protocols: Follow GHS guidelines for cytidine derivatives, including fume hood use and waste disposal for phosphorylated compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
